molecular formula C20H30N4O3 B2957789 N-[2-(diethylamino)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892267-24-2

N-[2-(diethylamino)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2957789
CAS RN: 892267-24-2
M. Wt: 374.485
InChI Key: DEFLGEHUZICESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(diethylamino)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C20H30N4O3 and its molecular weight is 374.485. The purity is usually 95%.
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Scientific Research Applications

Quinazoline Antifolates as Antitumor Agents

Quinazoline antifolates have been studied for their potential as antitumor agents due to their ability to inhibit thymidylate synthase (TS), a key enzyme in the DNA synthesis pathway. Research by Marsham et al. (1989) on N10-propargylquinazoline antifolates highlighted the synthesis of derivatives with varying substituents, showing enhanced potency against TS enzyme and improved cytotoxicity against L1210 cells in culture. The modifications led to compounds with significantly enhanced aqueous solubility, suggesting potential for further investigation as antitumor agents in vivo (Marsham et al., 1989).

Poly(2-oxazoline)s in Biomedical Applications

Poly(2-oxazoline)s, due to their tunable properties, have seen interest in biomedical applications. Sehlinger et al. (2015) demonstrated how the Passerini and Ugi multicomponent reactions could modify poly(2-oxazoline) copolymers, allowing for the straightforward adjustment of polymer properties, including cloud point and glass transition temperatures. This versatility indicates the potential of quinazoline derivatives in creating polymers with specific characteristics for biomedical applications (Sehlinger et al., 2015).

Quinazoline Derivatives as Antiallergy Agents

The development of quinazoline derivatives with antiallergy activity has been explored, with compounds like ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate showing significant potency. This work suggests the capacity of quinazoline derivatives to serve as potent orally active antiallergy agents, offering a basis for the development of new therapeutic options (Althuis et al., 1979).

Hydrolytic Opening of the Quinazoline Ring

Research into the reactivity of quinazoline derivatives, such as the hydrolytic opening of the quinazoline ring in certain derivatives, provides insight into the chemical behavior and potential modification routes for these compounds. Such studies could inform the design of quinazoline-based compounds with tailored properties for specific scientific applications (Shemchuk et al., 2010).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c1-4-7-8-12-24-19(26)16-10-9-15(14-17(16)22-20(24)27)18(25)21-11-13-23(5-2)6-3/h9-10,14H,4-8,11-13H2,1-3H3,(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFLGEHUZICESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN(CC)CC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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